molecular formula C23H28N2O3 B2387492 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol CAS No. 941507-04-6

2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol

Cat. No.: B2387492
CAS No.: 941507-04-6
M. Wt: 380.488
InChI Key: LCIJSFNBYBUOIP-WEVVVXLNSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a 3-[4-((1E)prop-1-enyl)-2-methoxyphenoxy]propyl chain and at the 2-position with a propan-2-ol group. The (1E)-configured propenyl group and methoxy substituent on the phenoxy ring contribute to its stereoelectronic properties, influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name

2-[1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazol-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-5-9-17-12-13-20(21(16-17)27-4)28-15-8-14-25-19-11-7-6-10-18(19)24-22(25)23(2,3)26/h5-7,9-13,16,26H,8,14-15H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIJSFNBYBUOIP-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure and Composition

The compound has a unique structure that includes:

  • Benzimidazole moiety
  • Methoxyphenoxy group
  • Propan-2-ol functional group

The molecular formula is C18H24N2O3C_{18}H_{24}N_2O_3 with a molecular weight of approximately 316.40 g/mol.

Physical Properties

PropertyValue
Molecular Weight316.40 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot available

Research indicates that compounds similar to 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol may interact with various biological targets, including:

  • Enzyme inhibition : Potential inhibition of specific enzymes related to inflammatory pathways.
  • Receptor modulation : Activity on receptors involved in neurotransmission and inflammation.

Therapeutic Applications

  • Anti-inflammatory Effects
    • The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential
    • Preliminary studies suggest that the compound could inhibit cancer cell proliferation, particularly in breast and prostate cancer models.
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related benzimidazole derivatives. The results indicated significant reduction in pro-inflammatory cytokines in vitro and in vivo models, suggesting that the compound could effectively modulate inflammatory responses .

Study 2: Anticancer Activity

In a study examining the anticancer properties of methoxyphenoxy derivatives, researchers found that compounds similar to our target inhibited cell growth in various cancer lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .

Scientific Research Applications

Biological Activities

The biological activities of benzimidazole derivatives are well-documented, including:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties against various bacterial strains. The presence of the benzimidazole ring enhances interaction with microbial enzymes, disrupting their function and inhibiting growth .
  • Anticancer Properties : Research indicates that compounds with benzimidazole structures can induce apoptosis in cancer cells. They may inhibit cell proliferation and promote cell cycle arrest, making them candidates for cancer therapy .
  • Antioxidant Activity : Some studies have reported that benzimidazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Studies : A study involving various benzimidazole derivatives demonstrated that compounds similar to 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
  • Anticancer Research : In vitro studies showed that derivatives with similar structural motifs induced apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .
  • Antioxidant Activity Evaluation : Research has highlighted the antioxidant capabilities of related compounds through assays measuring DPPH radical scavenging activity and lipid peroxidation inhibition. These findings support the potential use of such compounds in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Adrenoceptor Affinity Clinical Use
Target Compound Benzimidazole (1E)Propenyl-phenoxy, propan-2-ol Likely β1/α1 Hypotensive (Inferred)
Compound 10/11 Indole Methoxymethyl, ethylamino-propan-2-ol α1, α2, β1 Antiarrhythmic
Carvedilol Impurity D Carbazole Methoxyphenoxy, propan-2-ol α1, β1/β2 Beta-blocker impurity
Avishot/Flivas Piperazine Naphthyloxy, propan-2-ol β1/β2, α1 Hypertension

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Rotatable Bonds
Target Compound ~453.5 g/mol 3.2 2 7
Compound 10/11 ~446.5 g/mol 2.8 3 9
Carvedilol Impurity D ~582.7 g/mol 4.1 3 12
Avishot/Flivas ~406.5 g/mol 3.5 2 8

Key Findings

Structural Flexibility vs.

Receptor Selectivity: The benzimidazole core may favor β1-adrenoceptor binding over β2, contrasting with Avishot’s non-selectivity .

Synthetic Feasibility : Yields of 68–70% for analogs (e.g., Compound 10/11) suggest viable routes for synthesizing the target compound .

Q & A

Q. What are the standard synthetic routes for synthesizing benzimidazole derivatives such as 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol?

Synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Benzimidazole cores are formed via cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or thermal conditions .
  • Alkylation/Functionalization : The propylphenoxy side chain is introduced using alkylating agents (e.g., propargyl or allyl bromides) in solvents like DMF or acetonitrile, often catalyzed by bases (e.g., K₂CO₃) .
  • Stereoselective modifications : For E/Z isomerism (e.g., the (1E)-prop-1-enyl group), reaction conditions (temperature, solvent polarity) are optimized to favor the desired stereochemistry .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy (-OCH₃) protons resonate at δ ~3.8–4.0 ppm, while benzimidazole protons appear as doublets in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
  • Infrared (IR) Spectroscopy : Peaks at ~1600–1650 cm⁻¹ indicate C=N stretching in benzimidazole, while ~1250 cm⁻¹ corresponds to aryl ether linkages .

Q. How is purity assessed during synthesis?

  • Elemental Analysis (EA) : Experimental C, H, N percentages are compared to theoretical values (e.g., C: 68.0%, H: 6.4%, N: 8.2% for C₂₄H₂₇N₂O₃) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold for pharmaceutical-grade purity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., NOE correlations between benzimidazole and propylphenoxy groups) .
  • X-ray Crystallography : Single-crystal studies provide unambiguous bond lengths (e.g., C–C = 1.48–1.52 Å) and angles (e.g., C–N–C = 108°–112°), resolving ambiguities in NMR assignments .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, cross-validating experimental data .

Q. What strategies optimize reaction yields in catalytic systems for benzimidazole derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in alkylation steps, improving yields by 15–20% compared to THF .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) reduce side reactions in propenyl group installation, achieving >85% yield .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 30% for benzimidazole cyclization .

Q. How does the compound’s crystal structure inform its interaction with biological targets?

  • Hydrogen Bonding : Crystal packing analysis (e.g., O–H···N interactions at 2.8–3.0 Å) suggests potential binding motifs with enzyme active sites .
  • Planarity of Benzimidazole : A planar benzimidazole core (dihedral angle <5°) facilitates π-π stacking with aromatic residues in receptors, critical for antiviral or anticancer activity .
  • Solvent-Accessible Surface Area (SASA) : Molecular dynamics simulations correlate SASA (~450 Ų) with membrane permeability, guiding pharmacokinetic optimization .

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